4-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Beschreibung
4-{[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a synthetic small molecule characterized by a pyridine-carboxamide core linked to a substituted azetidine ring via an ether bond. The azetidine moiety is further functionalized with a 3-chloro-4-methoxybenzenesulfonyl group, which introduces steric bulk and electronic effects critical for modulating biological interactions. Its molecular formula is C₁₉H₁₉ClN₃O₅S, with a molecular weight of 436.89 g/mol.
Eigenschaften
IUPAC Name |
4-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5S/c1-24-15-3-2-12(7-13(15)17)26(22,23)20-8-11(9-20)25-10-4-5-19-14(6-10)16(18)21/h2-7,11H,8-9H2,1H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXHUFUXHQQCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 330.8 g/mol. Its structure includes a pyridine ring, an azetidine ring, and a sulfonamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.8 g/mol |
| IUPAC Name | 4-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
| CAS Number | 2097917-41-2 |
The biological activity of 4-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. This compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate signal transduction pathways through receptor interactions.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been studied for its effects on various kinases and proteases, which are critical in numerous cellular processes:
- Kinase Inhibition : The compound has shown potential in inhibiting certain kinases involved in cancer progression.
- Protease Activity : It may inhibit proteases that play roles in inflammatory responses.
Case Studies
- Anti-Cancer Activity : A study investigated the anti-cancer properties of the compound against various cancer cell lines. The results indicated that it significantly reduced cell viability in breast and lung cancer cells, suggesting its potential as a therapeutic agent in oncology.
- Anti-inflammatory Effects : Another case study focused on the anti-inflammatory properties of the compound. It was found to reduce pro-inflammatory cytokine levels in vitro, indicating its potential use in treating inflammatory diseases.
- Antimicrobial Activity : The compound has also been tested for antimicrobial properties against several bacterial strains, showing promising results that warrant further investigation.
Synthesis and Preparation Methods
The synthesis of 4-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multi-step organic reactions:
- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfonamide Group : The sulfonamide group is introduced by reacting an azetidine derivative with 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions.
- Formation of the Pyridine Ring : The final step involves cyclization reactions with hydrazine derivatives to form the pyridine ring.
Industrial Production
For industrial applications, optimizing these synthetic routes is crucial for achieving high yields and purity. Techniques such as continuous flow chemistry and high-throughput screening may be employed to enhance production efficiency.
Vergleich Mit ähnlichen Verbindungen
Compound A :
Name : 2-[3-[4-[[3-[2,6-bis(chloranyl)phenyl]-5-cyclopropyl-1,2-oxazol-4-yl]methoxy]-2-chloranyl-phenyl]-3-oxidanyl-azetidin-1-yl]pyridine-4-carboxylic acid
Source : RCSB PDB ligand database
- Key Features :
- Pyridine-carboxylic acid core (vs. carboxamide in the target compound).
- Additional oxazole ring substituted with 2,6-dichlorophenyl and cyclopropyl groups.
- Three chlorine atoms (vs. one chlorine in the target compound).
- Molecular Weight: 702.06 g/mol (significantly higher than the target compound).
Compound B :
Name : 4-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Source : CAS 2640974-44-1
- Key Features: Benzodioxine-carbonyl substituent (vs. benzenesulfonyl in the target compound). No chlorine atoms (vs. one chlorine in the target compound). Molecular Weight: 355.3 g/mol (lighter than the target compound). Smiles: NC(=O)c1cc(OC2CN(C(=O)C3COc4ccccc4O3)C2)ccn1
- Implications: The benzodioxine group introduces a rigid, planar structure that may favor π-π stacking with aromatic residues in enzyme active sites.
Data Table: Comparative Analysis
Research Findings and Implications
- Electrophilic vs. Nucleophilic Moieties : The target compound’s sulfonyl group acts as a strong electron-withdrawing group, enhancing hydrogen-bond acceptor capacity compared to Compound B’s benzodioxine-carbonyl. This could improve interactions with polar residues in binding pockets .
- Steric Effects : Compound A’s bulky oxazole and cyclopropyl groups may hinder binding to shallow active sites, whereas the target compound’s smaller benzenesulfonyl group allows better steric compatibility with diverse targets .
- Metabolic Stability : The carboxamide group in both the target compound and Compound B is less prone to hydrolysis than Compound A’s carboxylic acid, suggesting improved oral bioavailability .
Vorbereitungsmethoden
Cyclization of 1,3-Dihaloalkanes
Azetidine rings are commonly synthesized via cyclization of 1,3-dibromopropane or 1,3-dichloropropane with ammonia or primary amines. For example, reacting 1,3-dibromopropane with aqueous ammonia under basic conditions (pH 10–12) yields azetidine hydrobromide, which is neutralized to isolate the free base. This method achieves moderate yields (45–60%) but requires rigorous temperature control (0–5°C) to minimize polymerization byproducts.
Gabriel Synthesis Modifications
Alternative routes employ modified Gabriel synthesis, where phthalimide-protected amines react with 1,3-diols under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). Deprotection with hydrazine releases the azetidine ring. This method offers higher regioselectivity (>80% yield) but involves costly reagents.
Sulfonylation of the Azetidine Nitrogen
Introducing the 3-chloro-4-methoxybenzenesulfonyl group to the azetidine nitrogen is a pivotal step. The reaction typically uses 3-chloro-4-methoxybenzenesulfonyl chloride as the electrophilic agent.
Reaction Conditions
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve both reactants.
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts (1.2–1.5 equivalents) to scavenge HCl.
-
Temperature : Reactions proceed at 0°C to room temperature (20–25°C) over 4–6 hours.
Example Protocol :
-
Dissolve azetidine (1.0 equiv) in anhydrous DCM.
-
Add TEA (1.5 equiv) and cool to 0°C.
-
Add 3-chloro-4-methoxybenzenesulfonyl chloride (1.1 equiv) dropwise.
-
Stir at room temperature for 12 hours.
-
Quench with water, extract with DCM, and purify via silica gel chromatography.
Etherification: Coupling Azetidine to Pyridine
Forming the ether linkage between the azetidine’s 3-position oxygen and pyridine’s 4-position requires nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
SNAr with Activated Pyridine Derivatives
4-Chloropyridine-2-carboxamide derivatives react with azetidin-3-ol under basic conditions:
Reagents :
-
4-Chloropyridine-2-carboxamide (1.0 equiv)
-
Azetidin-3-ol (1.2 equiv)
-
Potassium carbonate (2.0 equiv)
Mechanism : The pyridine’s electron-withdrawing carboxamide group activates the 4-position for nucleophilic attack by the azetidine’s oxygen.
Transition Metal-Catalyzed Coupling
Copper(I)-mediated Ullmann coupling enhances efficiency:
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline (20 mol%)
-
Base : Cs2CO3 (2.0 equiv)
Yield : 70–75% with reduced side products.
Carboxamide Functionalization
The pyridine-2-carboxamide group is typically introduced early in the synthesis to avoid late-stage functionalization challenges.
Carboxylic Acid to Carboxamide Conversion
Pyridine-2-carboxylic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with ammonium hydroxide:
-
Acyl Chloride Formation :
-
Pyridine-2-carboxylic acid (1.0 equiv), SOCl2 (3.0 equiv), reflux, 2 hours.
-
-
Ammonolysis :
Analytical Validation and Optimization
Purity Assessment
Challenges and Mitigations
-
Azetidine Ring Strain : Minimize heating during sulfonylation to prevent ring-opening.
-
Solubility Issues : Use polar aprotic solvents (DMF, DMSO) for coupling steps.
Comparative Data Tables
Table 1 : Sulfonylation Conditions and Yields
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | TEA | 25 | 12 | 65 |
| THF | DIPEA | 0→25 | 18 | 72 |
| Acetone | K2CO3 | 40 | 6 | 58 |
Table 2 : Etherification Methods
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SNAr | None | 80 | 55 | 95 |
| Ullmann Coupling | CuI | 110 | 73 | 98 |
Q & A
Basic Research Question
- FT-IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm) and pyridine C=N vibrations (~1600 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., CHClFNOS) .
- X-ray Crystallography : Resolve stereochemistry of the azetidine ring (if crystalline) .
How can computational chemistry be integrated into the design of derivatives to predict biological activity?
Advanced Research Question
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina .
- Data Feedback Loops : Combine computational predictions with experimental IC data to refine models iteratively .
What strategies are recommended for resolving discrepancies in biological activity data across studies?
Advanced Research Question
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength) .
- Purity Validation : Re-test compounds with HPLC to rule out impurities >98% purity required .
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity .
What are the key considerations in designing a stability study for this compound under various pH and temperature conditions?
Basic Research Question
- pH Range : Test stability in buffers (pH 1–10) to simulate physiological and storage conditions .
- Temperature Stress : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks .
- Analytical Monitoring : Track degradation via HPLC and identify byproducts with LC-MS .
How can researchers address low solubility of this compound in aqueous media for in vitro assays?
Advanced Research Question
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility .
- Salt Formation : Synthesize hydrochloride or sodium salts to improve hydrophilicity .
- Nanoparticle Encapsulation : Employ liposomal or PLGA carriers for controlled release .
What are the best practices for analyzing reaction intermediates with conflicting spectral data?
Advanced Research Question
- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations .
- Isotopic Labeling : Introduce N or C labels to track intermediates in complex mixtures .
- Cross-Validation : Compare data with structurally similar compounds (e.g., pyridin-2-ones in ) .
How can researchers leverage heterocyclic analogs to explore structure-activity relationships (SAR)?
Advanced Research Question
- Scaffold Hopping : Replace the azetidine ring with piperidine or pyrrolidine and test activity .
- Bioisosteric Replacement : Substitute the 3-chloro-4-methoxy group with trifluoromethyl (see ) .
- SAR Workflow :
- Synthesize 10–20 analogs with systematic substitutions.
- Test in high-throughput assays (e.g., kinase inhibition).
- Use multivariate analysis to identify key pharmacophores .
What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?
Basic Research Question
- Ventilation : Use fume hoods for sulfonylation steps (volatile chlorinated byproducts) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles when handling azetidine precursors .
- Waste Management : Neutralize acidic/basic waste before disposal (e.g., 10% NaOH for excess sulfonyl chloride) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
